
N-(3-methoxyphenyl)-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-quinolinecarboxamide, also known as MQC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MQC belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-quinolinecarboxamide is not fully understood. However, studies have suggested that N-(3-methoxyphenyl)-2-quinolinecarboxamide may exert its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. N-(3-methoxyphenyl)-2-quinolinecarboxamide has also been shown to inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer, N-(3-methoxyphenyl)-2-quinolinecarboxamide has been shown to induce cell cycle arrest, inhibit migration and invasion, and reduce tumor growth. In Alzheimer's disease, N-(3-methoxyphenyl)-2-quinolinecarboxamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurotoxicity. In Parkinson's disease, N-(3-methoxyphenyl)-2-quinolinecarboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-2-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown low toxicity in vitro and in vivo. However, one limitation of N-(3-methoxyphenyl)-2-quinolinecarboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-methoxyphenyl)-2-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to increase its efficacy in vivo. Additionally, N-(3-methoxyphenyl)-2-quinolinecarboxamide could be studied in combination with other drugs to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-2-quinolinecarboxamide involves the condensation reaction of 3-methoxyaniline and 2-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained after purification by recrystallization. The chemical structure of N-(3-methoxyphenyl)-2-quinolinecarboxamide is shown below:
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-quinolinecarboxamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-(3-methoxyphenyl)-2-quinolinecarboxamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-(3-methoxyphenyl)-2-quinolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, N-(3-methoxyphenyl)-2-quinolinecarboxamide has been studied for its potential to protect dopaminergic neurons from degeneration.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-7-4-6-13(11-14)18-17(20)16-10-9-12-5-2-3-8-15(12)19-16/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUJSWFEBSFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{(3R*,4S*)-1-[(3-hydroxyphenyl)acetyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5679239.png)
![7-[(1,3-benzodioxol-5-yloxy)acetyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679245.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5679254.png)
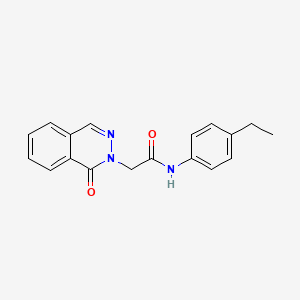
![2-(tetrahydro-2-furanylmethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679283.png)
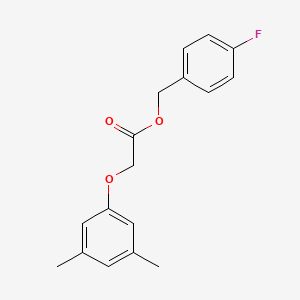
![(4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5679291.png)
![4,6-dimethoxy-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5679296.png)
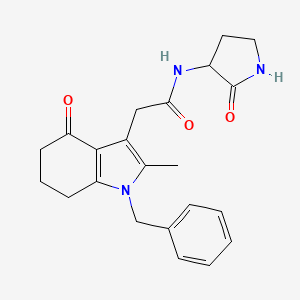
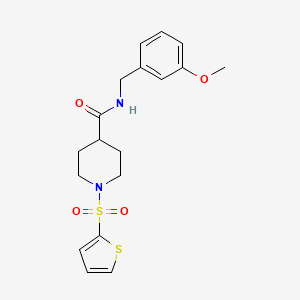
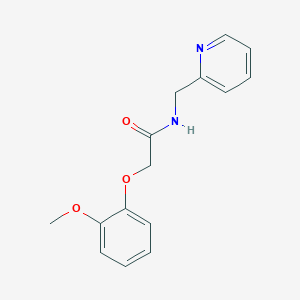
![2-(ethylamino)-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-5-pyrimidinecarboxamide](/img/structure/B5679314.png)
![3-allyl-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5679321.png)
![2,2-dimethylpropyl 3-oxo-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5679326.png)